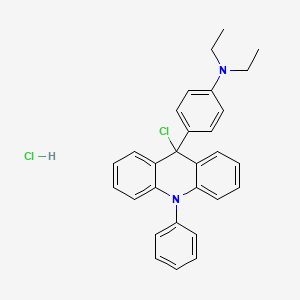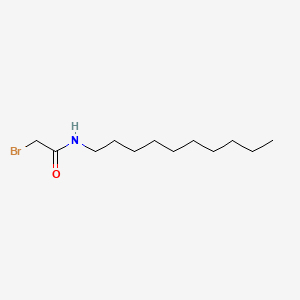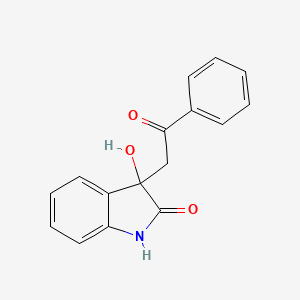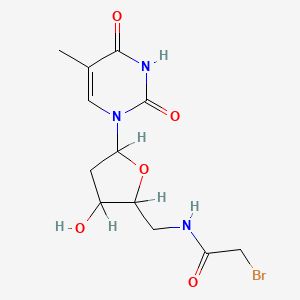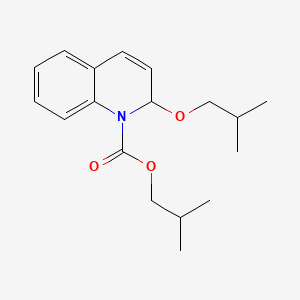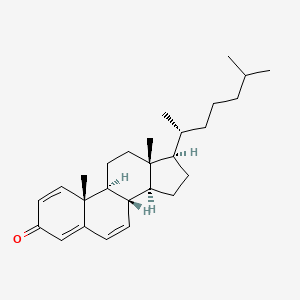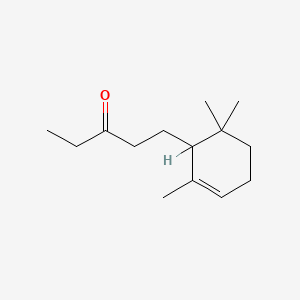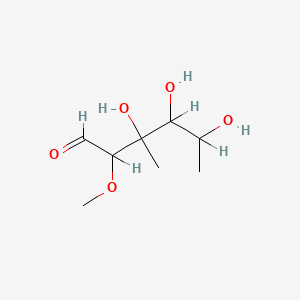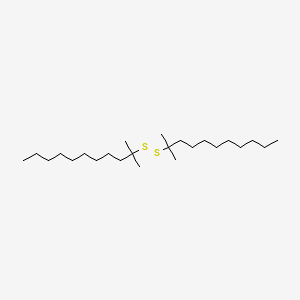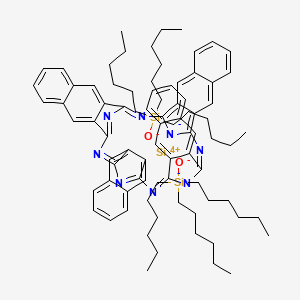
Bis(tri-n-hexylsiloxy)silicon phthalocyanine
Overview
Description
Bis(tri-n-hexylsiloxy)silicon phthalocyanine is a silicon-based phthalocyanine compound. Phthalocyanines are a group of macrocyclic compounds that are structurally similar to porphyrins, which are found in hemoglobin and chlorophyll. This compound is known for its unique properties, including high thermal stability, chemical resistance, and strong absorption in the near-infrared region. These characteristics make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Bis(tri-n-hexylsiloxy)silicon phthalocyanine is primarily used as a photosensitizer . The primary targets of this compound are cancerous cells, where it is selectively incorporated .
Mode of Action
The compound works by absorbing light at a specific wavelength and transferring the energy to molecular oxygen, creating reactive oxygen species . These reactive species can cause damage to cellular components, leading to cell death .
Biochemical Pathways
It is known that the compound induces oxidative stress, which can lead to apoptosis, or programmed cell death .
Pharmacokinetics
Like other photosensitizers, it is likely to be administered directly to the tumor site, where it is selectively taken up by cancer cells . The compound’s bioavailability would be influenced by factors such as its formulation, the delivery method, and the specific characteristics of the tumor.
Result of Action
The primary result of the action of this compound is the death of cancer cells . This is achieved through the generation of reactive oxygen species, which can damage cellular components and trigger apoptosis .
Action Environment
The efficacy and stability of this compound are influenced by several environmental factors. These include the presence of light at the appropriate wavelength for the compound to absorb and transfer to molecular oxygen . Additionally, the presence of oxygen is necessary for the generation of reactive oxygen species . The specific characteristics of the tumor environment, such as its oxygenation status and the presence of certain enzymes, may also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Bis(tri-n-hexylsiloxy)silicon phthalocyanine plays a crucial role in biochemical reactions, particularly in photodynamic therapy (PDT). As a photosensitizer, it interacts with light to produce reactive oxygen species (ROS), which can induce oxidative stress in cells. This compound has been shown to interact with various biomolecules, including enzymes and proteins, to facilitate its photodynamic effects. For instance, it can bind to cellular membranes and proteins, leading to the generation of ROS that can cause cellular damage and apoptosis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cancer cells, it has been demonstrated to induce apoptosis through the generation of ROS upon light activation. This process involves the disruption of cellular membranes, mitochondrial damage, and activation of apoptotic pathways. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to act as a photosensitizer. Upon light activation, it undergoes a photochemical reaction that generates ROS, such as singlet oxygen. These ROS can interact with various biomolecules, leading to oxidative damage and subsequent cellular effects. The compound can also bind to specific biomolecules, such as enzymes and proteins, to modulate their activity and induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light and other environmental factors can lead to its degradation. Long-term effects observed in in vitro and in vivo studies include sustained oxidative stress and apoptosis in targeted cells .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively induce apoptosis in cancer cells without causing significant toxicity to normal tissues. At higher doses, it may exhibit toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing excessive toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and apoptosis. It interacts with enzymes and cofactors that regulate the production and scavenging of ROS. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. This modulation can lead to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with cellular membranes and proteins. These interactions can affect its photodynamic activity and overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, the compound may localize to mitochondria, where it can induce mitochondrial damage and apoptosis. Its subcellular localization is essential for its photodynamic effects and overall therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(tri-n-hexylsiloxy)silicon phthalocyanine typically involves the reaction of silicon phthalocyanine dichloride with tri-n-hexylsilanol. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of the chlorine atoms with the tri-n-hexylsiloxy groups. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Bis(tri-n-hexylsiloxy)silicon phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon phthalocyanine oxides.
Reduction: It can be reduced to form silicon phthalocyanine hydrides.
Substitution: The tri-n-hexylsiloxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.
Substitution: Substitution reactions are facilitated by bases like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide or toluene.
Major Products
Oxidation: Silicon phthalocyanine oxides.
Reduction: Silicon phthalocyanine hydrides.
Substitution: Various substituted silicon phthalocyanines depending on the substituent used.
Scientific Research Applications
Bis(tri-n-hexylsiloxy)silicon phthalocyanine has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic reactions and as a photosensitizer in photochemical processes.
Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Investigated for its potential in targeted drug delivery systems and as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of organic photovoltaic devices and as a component in electronic materials due to its excellent electrical properties.
Comparison with Similar Compounds
Similar Compounds
- Bis(tri-n-butylsiloxy)silicon phthalocyanine
- Bis(tri-n-isopropylsiloxy)silicon phthalocyanine
- Silicon phthalocyanine dichloride
- Silicon phthalocyanine dihydroxide
Uniqueness
Bis(tri-n-hexylsiloxy)silicon phthalocyanine is unique due to its high solubility in organic solvents and strong tendency to crystallize. These properties enhance its performance as a photosensitizer and make it suitable for use in organic photovoltaic devices. Compared to its analogs, it offers a better balance of solubility and crystallization, leading to improved efficiency in various applications.
Properties
IUPAC Name |
2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+);trihexyl(oxido)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H24N8.2C18H39OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3;/h1-24H;2*4-18H2,1-3H3;/q-2;2*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZNGPGVFDKGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)[O-].CCCCCC[Si](CCCCCC)(CCCCCC)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H102N8O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1340.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92396-88-8 | |
| Record name | Bis(tri-n-hexylsiloxy)(2,3-naphthalocyaninato)silicon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092396888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(tri-n-hexylsiloxy)silicon Phthalocyanine exert its phototoxic effect on cells?
A1: this compound functions as a photosensitizer. Upon light irradiation, it generates reactive oxygen species (ROS) through both Type I and Type II photochemical pathways. [, ]
- Type I: The excited phthalocyanine molecule interacts directly with surrounding molecules, abstracting electrons and generating radicals like superoxide (O2•-) and hydroxyl radicals (•OH). []
- Type II: Energy transfer from the excited phthalocyanine to molecular oxygen generates singlet oxygen (¹O2). []
Q2: What makes this compound a promising candidate for photodynamic therapy?
A2: Several factors contribute to its potential in photodynamic therapy:
- High Phototoxicity: Studies demonstrate significant phototoxicity against the melanotic M6 cell line at low concentrations. [] This implies that a lower dose of the compound could be used, potentially minimizing side effects.
- Low Dark Toxicity: Importantly, this compound exhibits negligible toxicity in the absence of light. [] This selective toxicity is crucial for targeted therapy and minimizing damage to healthy tissues.
- Dual Photochemical Pathways: The compound's ability to generate ROS via both Type I and Type II mechanisms enhances its efficacy. [] This can potentially overcome limitations associated with a single pathway, such as oxygen dependence in the tumor microenvironment.
Q3: How does encapsulation in liposomes affect the photochemical behavior of this compound?
A3: Research suggests that encapsulation in liposomes does not significantly alter the photochemical pathways of this compound. Both Type I and Type II mechanisms persist, indicating that liposomal delivery systems could be explored for targeted drug delivery without compromising its photodynamic activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
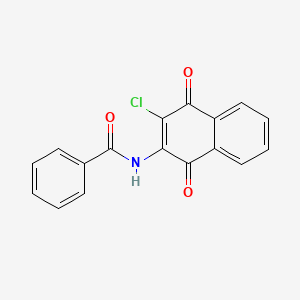
![(1R,2S,3R,5S,6S)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol](/img/structure/B1218632.png)
![2-[[2-chloro-4-[3-chloro-4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide](/img/structure/B1218634.png)
